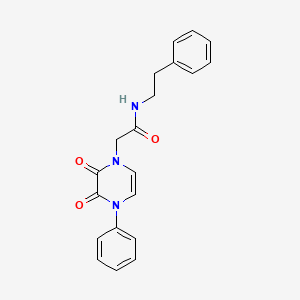
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2,3-Dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39 g/mol
CAS Number: 899214-49-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting specific enzymes related to these pathways.
Biological Activity Overview
Research indicates that compounds with a similar dihydropyrazinone core structure often exhibit diverse biological activities, including:
- Antibacterial Activity: Some derivatives of dihydropyrazinones have shown potential antibacterial properties, which may extend to this compound.
- Antifungal Activity: Similar compounds have been explored for antifungal effects, suggesting a broader spectrum of antimicrobial activity.
- Analgesic Effects: The compound may interact with pain pathways, potentially offering relief in various pain models.
Case Studies and Research Findings
- In Vitro Studies:
-
Structure-Activity Relationship (SAR) Analysis:
- Research on related compounds has identified that modifications in substituents significantly influence biological activity. For instance, the presence of chloro and methoxy groups can enhance pharmacological profiles compared to analogs lacking these groups.
- Preclinical Evaluations:
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dioxo-pyrazine core with phenethyl group | Potential anti-inflammatory and analgesic |
| N-(3-chloro-4-methoxyphenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1(2H)-yl)acetamide | Chloro and methoxy substituents | Antibacterial and antifungal |
| N-(4-fluorophenyl)-2-(dioxo-pyrazin)amide | Fluorine instead of chlorine | Varying biological activity |
Propiedades
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18(21-12-11-16-7-3-1-4-8-16)15-22-13-14-23(20(26)19(22)25)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAURHBRKBZQOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














